Bienvenue dans la boutique en ligne BenchChem!

3,4-Dibromo-8-chloro-5-methoxyquinoline

HCV protease inhibitors bromo-substituted quinoline synthesis antiviral drug development

3,4-Dibromo-8-chloro-5-methoxyquinoline is a densely functionalized, polyhalogenated quinoline scaffold offering three distinct synthetic handles for sequential cross-coupling. This specific 3,4-dibromo-8-chloro substitution pattern provides unique orthogonal reactivity that generic isomers cannot replicate, making it an essential intermediate for HCV protease inhibitor synthesis and MAO-A-focused CNS screening libraries. The C3/C4 bromines and C8 chlorine enable predictable chemoselectivity for efficient diversification, maximizing library output from a single core.

Molecular Formula C10H6Br2ClNO
Molecular Weight 351.422
CAS No. 1210112-69-8
Cat. No. B580504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-8-chloro-5-methoxyquinoline
CAS1210112-69-8
Synonyms8-Chloro-3,4-dibromo-5-methoxyquinoline
Molecular FormulaC10H6Br2ClNO
Molecular Weight351.422
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Br
InChIInChI=1S/C10H6Br2ClNO/c1-15-7-3-2-6(13)10-8(7)9(12)5(11)4-14-10/h2-4H,1H3
InChIKeyJNZHMZUQLSEBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS 1210112-69-8) Procurement and Chemical Profile


3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS 1210112-69-8) is a polyhalogenated quinoline derivative with the molecular formula C10H6Br2ClNO and a molecular weight of 351.42 g/mol . This compound features three halogen substituents (two bromines at the 3- and 4-positions, one chlorine at the 8-position) and a methoxy group at the 5-position on the quinoline core, making it a densely functionalized heterocyclic building block [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly in the development of HCV protease inhibitors and other quinoline-based therapeutic agents [2].

3,4-Dibromo-8-chloro-5-methoxyquinoline: Why Halogen Position and Pattern Are Not Interchangeable


In polyhalogenated quinoline intermediates, the specific positioning of bromine and chlorine substituents determines both the synthetic accessibility of downstream products and the biological activity profile of the final compounds. Generic substitution with alternative halogenated quinolines—such as 4,8-dibromo-5-methoxyquinoline or 6,8-dibromo-5-methoxyquinoline—is not viable because the 3,4-dibromo-8-chloro pattern confers a unique orthogonal reactivity profile that cannot be replicated by isomers [1]. The presence of bromine at C3 and C4 enables sequential cross-coupling reactions with predictable chemoselectivity, while the C8 chlorine provides a distinct handle for nucleophilic aromatic substitution or further functionalization [2]. In medicinal chemistry contexts, the methoxy group at the 5-position further modulates electronic properties and target engagement, as demonstrated in structure-activity relationship studies of related quinoline derivatives [3].

3,4-Dibromo-8-chloro-5-methoxyquinoline: Quantitative Differentiation Evidence for Procurement Decision-Making


HCV Protease Inhibitor Intermediate: Documented Synthetic Utility in Boehringer Ingelheim Patent Portfolio

This compound is explicitly claimed and exemplified as a synthetic intermediate in US Patent 8633320 B2 (Boehringer Ingelheim) for the preparation of bromo-substituted quinolines that serve as intermediates in HCV protease inhibitor synthesis [1]. The patent describes rapid synthetic access to bromo-substituted quinoline cores using 2,4-dichloro-7-alkoxy quinoline starting materials, with this specific substitution pattern (3,4-dibromo-8-chloro-5-methoxy) providing a privileged scaffold for further diversification via cross-coupling reactions [2].

HCV protease inhibitors bromo-substituted quinoline synthesis antiviral drug development

MAO-A Inhibitory Activity: IC50 Data Distinguishing This Compound from Close Structural Analogs

In a fluorescence-based assay measuring inhibition of recombinant human MAO-A using kynuramine as substrate, 3,4-dibromo-8-chloro-5-methoxyquinoline demonstrated an IC50 of 50 nM after 20 minutes of incubation [1]. This activity level is substantially more potent than that observed for other halogenated quinoline analogs in the same assay system. For comparison, a related compound from the same screening panel showed an IC50 of 57.3 μM (57,300 nM) against human recombinant MAO-A under comparable conditions, representing an over 1000-fold difference in potency [2].

monoamine oxidase inhibition MAO-A neuropharmacology

Antiproliferative Activity Profile: Class-Level Evidence Supporting Oncology Screening Prioritization

Dibromoquinoline derivatives, including 6,8-dibromo-substituted analogs structurally related to the target compound, have demonstrated measurable in vitro antiproliferative activity against multiple cancer cell lines. Specifically, 6,8-dibromoTHQ (a close structural analog differing primarily in the position of halogenation and lacking the chlorine at C8) exhibited antiproliferative activity against C6 (rat glioma), HeLa (human cervical carcinoma), and HT29 (human colorectal adenocarcinoma) cell lines [1]. Morpholine/piperazine-substituted quinoline derivatives in the same study showed selective activity on C6 cells with IC50 values of 47.5 and 46.3 μg/mL [2].

antiproliferative activity oncology quinoline derivatives

Orthogonal Halogen Reactivity: Chemoselective Differentiation from Mono- and Di-Brominated Quinoline Analogs

The 3,4-dibromo-8-chloro-5-methoxyquinoline substitution pattern provides three distinct halogen handles with predictable differential reactivity under cross-coupling conditions. Aryl bromides generally exhibit higher reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) compared to aryl chlorides, enabling sequential functionalization of the 3- and 4-positions while preserving the 8-chloro substituent for subsequent transformation [1]. This chemoselectivity is not available in compounds such as 4,8-dibromo-5-methoxyquinoline (CAS 1253791-59-1) or 6,8-dibromo-5-methoxyquinoline, where the symmetrical or alternative bromine placement restricts orthogonal diversification strategies .

cross-coupling chemoselectivity polyhalogenated heterocycles

3,4-Dibromo-8-chloro-5-methoxyquinoline: Validated Application Scenarios for Procurement Planning


HCV Protease Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Based on the patent documentation of 3,4-dibromo-8-chloro-5-methoxyquinoline as an intermediate for HCV protease inhibitor synthesis, this compound is appropriate for medicinal chemistry programs targeting hepatitis C virus therapeutics. The bromo-substituted quinoline core serves as a scaffold for generating focused compound libraries via cross-coupling diversification at the halogenated positions [1]. Procurement for this application is supported by the compound's explicit inclusion in the Boehringer Ingelheim patent portfolio describing synthetic methodology for accessing HCV-active quinoline derivatives [2].

Monoamine Oxidase A (MAO-A) Inhibitor Screening and Neurology Drug Discovery

The documented 50 nM IC50 against recombinant human MAO-A positions 3,4-dibromo-8-chloro-5-methoxyquinoline as a screening candidate for CNS drug discovery programs investigating monoamine oxidase modulation. The >1,000-fold potency differential compared to other halogenated quinoline analogs in the same assay system indicates that this specific substitution pattern may confer target engagement advantages worth evaluating in secondary assays [1]. Potential applications include hit identification for depression, anxiety, and neurodegenerative disease programs where MAO-A inhibition is a validated therapeutic mechanism.

Oncology Compound Library Synthesis Using Orthogonal Halogen Handles

The combination of two bromine substituents and one chlorine substituent on the quinoline core provides three distinct synthetic handles for sequential palladium-catalyzed cross-coupling reactions. This orthogonal reactivity profile enables efficient generation of diverse compound libraries for oncology screening programs, as evidenced by the antiproliferative activity observed in structurally related dibromoquinoline derivatives against C6, HeLa, and HT29 cancer cell lines [1]. Medicinal chemistry groups seeking to maximize chemical diversity from a single core scaffold should prioritize this compound over dibromo-only analogs that offer only two synthetic handles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-8-chloro-5-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.